molecular formula C12H12BrClO2 B14367470 Methyl 5-(4-bromophenyl)-5-chloropent-4-enoate CAS No. 93390-52-4

Methyl 5-(4-bromophenyl)-5-chloropent-4-enoate

Cat. No.: B14367470
CAS No.: 93390-52-4
M. Wt: 303.58 g/mol
InChI Key: BMJSRVNNVIRAHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(4-bromophenyl)-5-chloropent-4-enoate is an organic compound that features a bromophenyl group and a chloropentenoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(4-bromophenyl)-5-chloropent-4-enoate typically involves a multi-step process. One common method starts with the preparation of a chalcone derivative through Claisen–Schmidt condensation. This is followed by a Michael addition reaction with an appropriate nucleophile .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(4-bromophenyl)-5-chloropent-4-enoate can undergo several types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form various derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

Methyl 5-(4-bromophenyl)-5-chloropent-4-enoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-(4-bromophenyl)-5-chloropent-4-enoate involves its interaction with specific molecular targets. The bromophenyl and chloropentenoate groups can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: Methyl 5-(4-bromophenyl)-5-chloropent-4-enoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in multiple scientific fields.

Properties

CAS No.

93390-52-4

Molecular Formula

C12H12BrClO2

Molecular Weight

303.58 g/mol

IUPAC Name

methyl 5-(4-bromophenyl)-5-chloropent-4-enoate

InChI

InChI=1S/C12H12BrClO2/c1-16-12(15)4-2-3-11(14)9-5-7-10(13)8-6-9/h3,5-8H,2,4H2,1H3

InChI Key

BMJSRVNNVIRAHL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC=C(C1=CC=C(C=C1)Br)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.